![molecular formula C15H19NO3 B2885555 1-[4-(2-methylpropanamido)phenyl]cyclobutane-1-carboxylic acid CAS No. 1706431-48-2](/img/structure/B2885555.png)
1-[4-(2-methylpropanamido)phenyl]cyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2-methylpropanamido)phenyl]cyclobutane-1-carboxylic acid is a synthetic organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a cyclobutane ring and an isobutyrylamino group attached to a phenyl ring.
Wissenschaftliche Forschungsanwendungen
1-[4-(2-methylpropanamido)phenyl]cyclobutane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
Safety and Hazards
Vorbereitungsmethoden
The synthesis of 1-[4-(2-methylpropanamido)phenyl]cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes the cyclopropanation of alkenes using diazo compounds, ylides, and carbene intermediates . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-[4-(2-methylpropanamido)phenyl]cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutyrylamino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
1-[4-(2-methylpropanamido)phenyl]cyclobutane-1-carboxylic acid can be compared with similar compounds such as 1-[4-(Isobutyrylamino)phenyl]-1-cyclohexanecarboxylic acid. The key differences lie in the ring structure, with the cyclobutane ring providing unique steric and electronic properties compared to the cyclohexane ring. These differences can influence the compound’s reactivity, stability, and biological activity.
Similar compounds include:
- 1-[4-(Isobutyrylamino)phenyl]-1-cyclohexanecarboxylic acid
- Other derivatives of cyclobutanecarboxylic acid with varying substituents
Eigenschaften
IUPAC Name |
1-[4-(2-methylpropanoylamino)phenyl]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-10(2)13(17)16-12-6-4-11(5-7-12)15(14(18)19)8-3-9-15/h4-7,10H,3,8-9H2,1-2H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJXLRLSVPYSEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C2(CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Benzo[b]thiophen-2-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2885473.png)
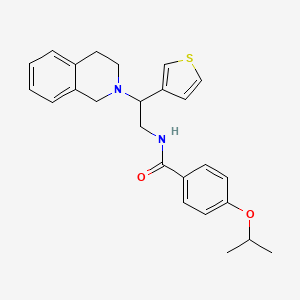
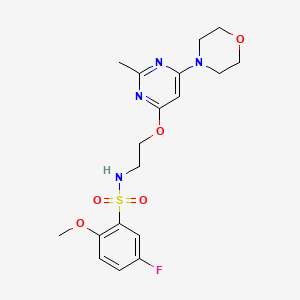
![3,4-dimethoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide](/img/structure/B2885476.png)
![N-[(4-fluorophenyl)methyl]-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2885479.png)

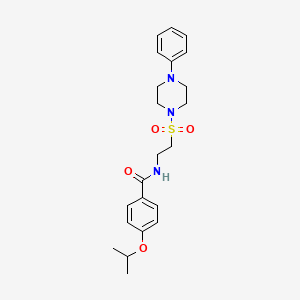
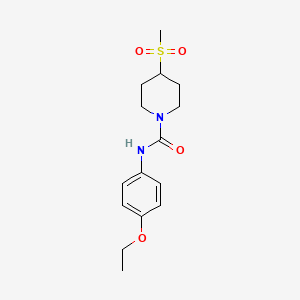
![tert-butyl N-[(3R,4R)-3-methoxypiperidin-4-yl]carbamate hemioxalate](/img/structure/B2885489.png)

![N-[(2-aminophenyl)methyl]-1-benzylpiperidin-4-amine](/img/structure/B2885491.png)
![3-[5-(2-chlorophenyl)furan-2-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B2885492.png)
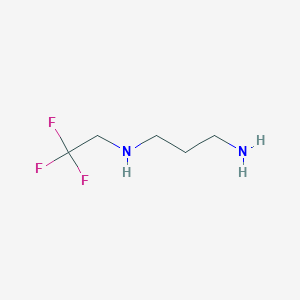
![3-(2-chlorophenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2885495.png)
